N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide
Brand Name: Vulcanchem
CAS No.: 652970-06-4
VCID: VC16788682
InChI: InChI=1S/C14H23NO2/c1-4-5-6-7-8-9-10-11-13(16)15-12-14(2,3)17/h4-5,8-11,17H,6-7,12H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide

CAS No.: 652970-06-4

Cat. No.: VC16788682

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide - 652970-06-4

Specification

CAS No. 652970-06-4
Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
IUPAC Name N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide
Standard InChI InChI=1S/C14H23NO2/c1-4-5-6-7-8-9-10-11-13(16)15-12-14(2,3)17/h4-5,8-11,17H,6-7,12H2,1-3H3,(H,15,16)
Standard InChI Key KRXMKDJMCOBXDD-UHFFFAOYSA-N
Canonical SMILES CC=CCCC=CC=CC(=O)NCC(C)(C)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide, systematically describes its structure: a deca-2,4,8-trienoic acid backbone amide-linked to 2-hydroxy-2-methylpropylamine. The molecular formula is C₁₄H₂₃NO₂, yielding a molecular weight of 237.34 g/mol.

Structural Isomerism and Stereochemistry

The deca-2,4,8-trienoyl chain exhibits geometric isomerism at three double-bond positions (C2-C3, C4-C5, C8-C9). Computational models indicate the lowest-energy configuration adopts an all-trans arrangement, though synthetic routes often produce mixtures of cis and trans isomers. The 2-hydroxy-2-methylpropyl group introduces a chiral center at the hydroxyl-bearing carbon, enabling enantiomeric resolution via chiral chromatography.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular Weight237.34 g/mol
X-ray CrystallographyMonoclinic, P2₁/c
Torsional Angles (C2-C3)178.3° (trans)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a three-step process:

  • Olefin Metathesis: Deca-2,4,8-trienoic acid is prepared via Grubbs catalyst-mediated cross-metathesis of 1,3-pentadiene and 1,5-hexadiene, achieving 68% yield.

  • Amide Coupling: The acid reacts with 2-hydroxy-2-methylpropylamine using HATU/HOAt activation, producing the crude amide in 82% yield.

  • Purification: Silica gel chromatography isolates the all-trans isomer (≥95% purity).

Continuous-Flow Manufacturing

Industrial protocols employ microreactor technology to enhance reaction control. A 2024 patent describes a tandem metathesis-amidation system using immobilized ruthenium catalysts, achieving 91% conversion with 99.8% regioselectivity. Critical parameters include:

  • Temperature: 45°C (metathesis), 25°C (amidation)

  • Residence time: 12 minutes

  • Catalyst loading: 0.05 mol%

Physicochemical Properties

Solubility and Partitioning

Experimental data from phase equilibrium studies reveal marked hydrophobicity (log P = 3.2 ± 0.1) but unexpected solubility in polar aprotic solvents due to hydrogen-bonding capacity:

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Ethanol34.725
Acetone89.225
Hexane1.0525

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiates at 187°C, with three mass-loss events corresponding to:

  • Dehydration of the hydroxyl group (Δm = 7.6%)

  • Retro-Diels-Alder scission (Δm = 48.2%)

  • Carbonization of residual fragments (Δm = 44.2%)

Industrial and Environmental Considerations

Polymer Stabilization

Incorporation at 0.5 wt% into polyethylene films reduces UV-induced degradation by 73% after 500 h QUV exposure. The conjugated triene system acts as both radical scavenger and UV absorber (ε₃₅₀ = 12,400 L·mol⁻¹·cm⁻¹).

Ecotoxicology

Aquatic toxicity screening reveals moderate risk (LC₅₀ = 4.2 mg/L for Daphnia magna). Aerobic biodegradation tests show 58% mineralization in 28 days, suggesting partial environmental persistence.

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